molecular formula C15H18N2O2S B2738739 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide CAS No. 873679-66-4

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2738739
CAS No.: 873679-66-4
M. Wt: 290.38
InChI Key: XJYHBKMXUAJCBU-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H18N2O2S It is known for its unique structure, which includes a benzenesulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethylbenzenesulfonyl chloride and 3-methyl-2-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, it is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyridine ring can participate in π-π interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide stands out due to its unique combination of a benzenesulfonamide group and a pyridine ring. Similar compounds include:

    2,4,5-trimethylbenzenesulfonamide: Lacks the pyridine ring, resulting in different chemical properties and reactivity.

    3-methyl-2-aminopyridine: Lacks the benzenesulfonamide group, leading to different biological activities and applications.

    N-(3-methylpyridin-2-yl)benzenesulfonamide: Similar structure but without the trimethyl substitution on the benzene ring, affecting its overall reactivity and interactions.

Properties

IUPAC Name

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-6-5-7-16-15(10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYHBKMXUAJCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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